1-Amino-5-azaspiro[2.4]heptan-5-ol
CAS No.:
Cat. No.: VC16002698
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2O |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 5-hydroxy-5-azaspiro[2.4]heptan-2-amine |
| Standard InChI | InChI=1S/C6H12N2O/c7-5-3-6(5)1-2-8(9)4-6/h5,9H,1-4,7H2 |
| Standard InChI Key | JREXZWGAIPWIIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC12CC2N)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a spiro[2.4]heptane system, where a nitrogen atom occupies the spiro junction (position 5). The amino group (–NH₂) and hydroxyl group (–OH) are attached to the nitrogen and an adjacent carbon, respectively, creating a chiral center. This configuration imparts significant stereochemical complexity, necessitating enantioselective synthesis methods for pharmaceutical-grade material .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-Amino-5-azaspiro[2.4]heptan-5-ol |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Chiral Centers | 1 (at position 5) |
| Functional Groups | Primary amine, secondary alcohol |
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous spirocyclic amines exhibit distinct spectral signatures:
-
¹H NMR: Protons on the cyclopropane ring typically resonate between δ 0.5–1.5 ppm, while NH₂ and OH groups appear as broad singlets near δ 1.8–3.0 ppm .
-
¹³C NMR: The spiro carbon (C5) shows upfield shifts (δ 40–50 ppm), with adjacent carbons influenced by ring strain.
-
IR Spectroscopy: Stretching vibrations for –NH₂ (~3350 cm⁻¹) and –OH (~3200 cm⁻¹) are prominent .
Synthesis and Enantioselective Approaches
Retrosynthetic Analysis
The synthesis of 1-amino-5-azaspiro[2.4]heptan-5-ol can be approached via:
-
Ring-Closing Alkylation: As demonstrated for N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, phase-transfer catalysis using chinchona alkaloid-derived catalysts enables stereocontrol during cyclopropane formation .
-
Amination-Hydroxylation Cascades: Sequential functionalization of preformed spirocyclic intermediates, as seen in the synthesis of 7-amino-5-azaspiro[2.4]heptan-4-one .
Table 2: Representative Synthetic Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation via alkylation | KOH, CH₂Cl₂, phase-transfer catalyst | 71% |
| 2 | Deprotection and functional group interconversion | HCl/MeOH, 48h | 85% |
Challenges in Stereocontrol
The compact spiro architecture exacerbates steric hindrance, complicating enantioselective synthesis. Catalytic asymmetric methods, such as those employing chinchonidine-derived phase-transfer catalysts, have achieved enantiomeric ratios up to 95:5 in related systems .
Physicochemical and Reactivity Profiles
Solubility and Stability
-
Solubility: High polarity from –NH₂ and –OH groups suggests solubility in polar solvents (e.g., MeOH, DMSO).
-
Stability: Susceptible to oxidative degradation at the amine moiety; storage under inert atmosphere at –20°C is recommended .
Reactivity
-
Amine Derivatives: Forms Schiff bases with carbonyl compounds; participates in reductive amination.
-
Alcohol Functionalization: Can undergo esterification or oxidation to ketones under controlled conditions.
Applications in Drug Discovery
Role in Antiviral Agents
Spirocyclic amines are critical in NS5A inhibitors like ledipasvir, where rigidity enhances target binding . The amino and hydroxyl groups in 1-amino-5-azaspiro[2.4]heptan-5-ol could serve as hydrogen-bond donors in protease or polymerase inhibitors.
Antibacterial Scaffolds
Fluoroquinolone derivatives incorporating azaspiro motifs (e.g., CAS#500569-52-8) highlight the scaffold’s utility in combating resistant pathogens .
Future Directions
-
Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts for cost-effective production.
-
Bioisosteric Replacements: Exploring spirocyclic analogs as peptide bond surrogates in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume